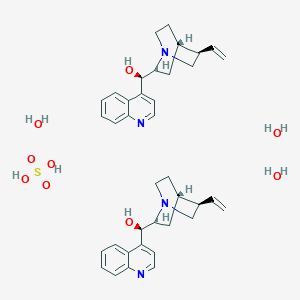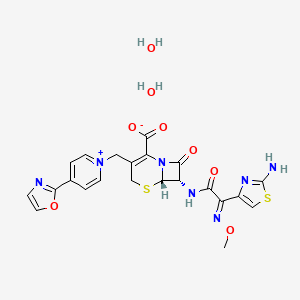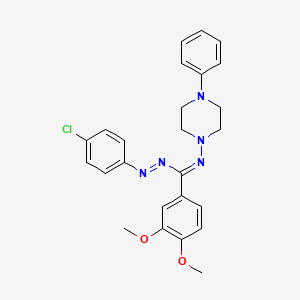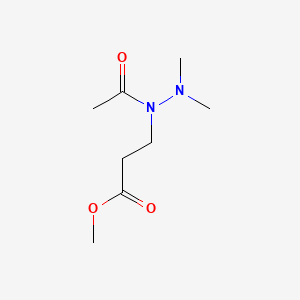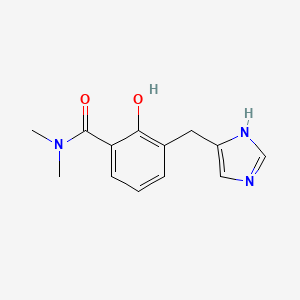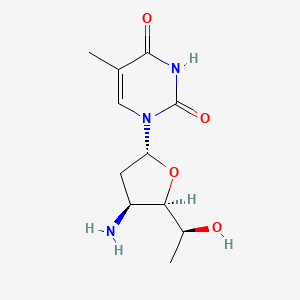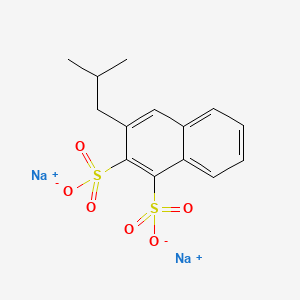
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt is a chemical compound with the molecular formula C18H22Na2O6S2. It is a derivative of naphthalene, where two sulfonic acid groups are substituted with 2-methylpropyl groups, and the compound is neutralized with sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of 2-methylpropyl groups. The sulfonation reaction is carried out by adding fuming sulfuric acid to naphthalene at a controlled temperature, usually around 30°C. The reaction mixture is then heated to 55°C to complete the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or chlorosulfonic acid. The reaction is carefully controlled to ensure high yield and purity of the final product. The resulting sulfonated naphthalene is then neutralized with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonate salts.
Aplicaciones Científicas De Investigación
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt involves its interaction with molecular targets and pathways. The sulfonic acid groups can interact with various biomolecules, leading to changes in their structure and function. The compound can also act as a surfactant, altering the properties of cell membranes and other biological structures.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the 2-methylpropyl groups.
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt: Another derivative with different substitution patterns.
Uniqueness
Naphthalenedisulfonic acid, (2-methylpropyl)-, disodium salt is unique due to the presence of 2-methylpropyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
73003-37-9 |
|---|---|
Fórmula molecular |
C14H14Na2O6S2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
disodium;3-(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C14H16O6S2.2Na/c1-9(2)7-11-8-10-5-3-4-6-12(10)14(22(18,19)20)13(11)21(15,16)17;;/h3-6,8-9H,7H2,1-2H3,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
IJBKQHMWCWDQNV-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


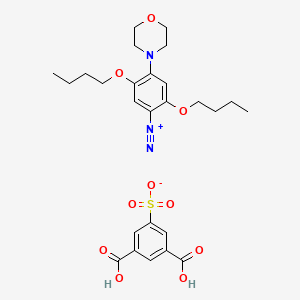
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
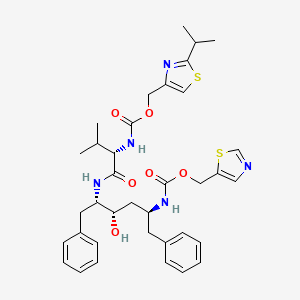
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
